3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE
Overview
Description
3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tetrahydrocyclohepta[b]pyrrol-2(1H)-one core substituted with 5-chloro-2-methylphenyl groups.
Preparation Methods
The synthesis of 3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE involves multiple steps, including the formation of the core structure and subsequent substitution reactions. The synthetic routes typically involve the use of reagents such as chlorinating agents, amines, and catalysts under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE stands out due to its unique structural features and potential applications. Similar compounds include:
- 2-(5-chloro-2-methylanilino)-2-phenylacetonitrile
- 4-chloro-2-methylphenyl isocyanate
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
3-(5-chloro-2-methylanilino)-1-(5-chloro-2-methylphenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O/c1-14-8-10-16(24)12-19(14)26-22-18-6-4-3-5-7-20(18)27(23(22)28)21-13-17(25)11-9-15(21)2/h7-13,26H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGOKKLLDGIDRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C3CCCCC=C3N(C2=O)C4=C(C=CC(=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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